6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Description
The compound 6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a 1,2,4-triazin-5-one derivative characterized by three key substituents:
- Position 6: A bulky tert-butyl group, enhancing steric hindrance and lipophilicity.
- Position 3: A methylsulfanyl (SCH₃) group, contributing to electron-withdrawing effects and sulfur-mediated interactions.
Properties
Molecular Formula |
C17H22N4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-tert-butyl-4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H22N4O2S/c1-6-23-13-9-7-12(8-10-13)11-18-21-15(22)14(17(2,3)4)19-20-16(21)24-5/h7-11H,6H2,1-5H3/b18-11+ |
InChI Key |
IFIJZNCOBBZODS-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN=C2SC)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=O)C(=NN=C2SC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
The foundational intermediate for synthesizing the target compound is 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one. The process outlined in US4326056A involves a two-step reaction sequence:
Reaction of Pivaloyl Cyanide with Isobutylene :
Pivaloyl cyanide (II) undergoes alkylation with isobutylene in the presence of acetic acid and sulfuric acid at 40–50°C. This step forms trimethyl pyruvic acid tert-butylamide, with isobutylene gas evolved and captured via nitrogen purging.Saponification and Cyclocondensation :
The tert-butylamide intermediate is saponified using aqueous hydrochloric acid to yield trimethyl pyruvic acid. Subsequent condensation with thiocarbohydrazide (III) in an aqueous-alcoholic medium (e.g., ethanol/water) at 60–80°C produces the triazinone core. The reaction achieves a molar yield of 85–90%, with purity confirmed via thin-layer chromatography.
Introduction of the methylsulfanyl group at position 3 is achieved through methylation of the mercapto intermediate. CN103319425A details an optimized procedure:
- Reaction Conditions :
- Substrate : 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (200 g, 1.0 mol)
- Methylating Agent : Dimethyl sulfate (201.6 g, 1.6 mol)
- Base : Anhydrous sodium carbonate (159 g, 1.5 mol)
- Catalyst : Potassium iodide (1.5 g)
- Solvent : Acetone (600 mL)
- Temperature : 40–45°C for 5 hours
Post-reaction, acetone is evaporated under reduced pressure, and the product is precipitated by adding water (800 mL). Vacuum drying at 60°C yields 200.2 g (93.56% molar yield) of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5(4H)-one, with HPLC purity of 97.11%.
Analytical Characterization
Critical analytical data for intermediates and the final compound are summarized below:
- Spectroscopic Confirmation :
Optimization Challenges and Solutions
Isomer Control :
The (E)-configuration is favored kinetically but requires strict anhydrous conditions to prevent hydrolysis. Catalytic amounts of molecular sieves (4Å) may enhance imine stability.Byproduct Formation :
Over-methylation during the dimethyl sulfate step is mitigated by controlled addition rates and excess sodium carbonate.Solvent Selection : Ethanol balances reactivity and solubility for the Schiff base formation, whereas dichloromethane may improve reaction rates but complicates workup.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and the attached functional groups play a crucial role in its activity. For example, the compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target of interest.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their substituent differences:
Physical and Electronic Properties
- Lipophilicity: The ethoxyphenyl group in the target compound confers moderate lipophilicity, intermediate between the hydrophilic amino group () and the highly hydrophobic isopropylphenyl group ().
Tables for Comparative Analysis
Biological Activity
6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that has garnered attention in the scientific community for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H22N4O3S and features a triazine ring, a tert-butyl group, and an ethoxyphenyl moiety. Its unique structure is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 358.45 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that the synthesized complexes based on this triazine derivative demonstrated effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Agar Well Diffusion Assay revealed that these compounds could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with varying degrees of efficacy .
Case Study:
A study published in the Asian Journal of Research in Chemistry evaluated the antibacterial effects of several derivatives, including those containing the triazine core. The results indicated that certain complexes displayed enhanced activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific cellular pathways related to cell proliferation and survival.
Research Findings:
A study investigating similar triazine derivatives reported IC50 values indicating potent cytotoxic effects against human cancer cell lines. The mechanism was hypothesized to involve interaction with DNA or key regulatory proteins within the cell cycle .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to engage various molecular targets due to its functional groups. The triazine ring may facilitate binding to enzymes or receptors critical for microbial growth or cancer cell survival.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this triazinone derivative, and how can reaction conditions be monitored for purity?
- The compound can be synthesized via condensation of 3,3-dimethyl-2-oxobutanoic acid (trimethyl pyruvic acid) with thiocarbohydrazide in ethanol under reflux for 12 hours, followed by precipitation with crushed ice and recrystallization .
- Key parameters : Use TLC to monitor reaction completeness, optimize solvent polarity (ethanol balances solubility and precipitation), and adjust reflux time based on substituent reactivity. For the Schiff base formation (methylideneamino group), employ equimolar ratios of aldehyde and amine precursors under inert conditions to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography resolves the E-configuration of the methylideneamino group and confirms intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
- 1H/13C NMR identifies the tert-butyl group (singlet at ~1.3 ppm) and methylsulfanyl moiety (δ ~2.5 ppm). IR spectroscopy verifies C=N stretching (1600–1650 cm⁻¹) and triazinone carbonyl (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) complement experimental data to predict reactivity or biological activity?
- DFT calculations optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare theoretical IR/NMR spectra with experimental data to validate structures .
- Molecular docking assesses binding affinity to bacterial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Validate predictions with in vitro MIC assays .
Q. What strategies mitigate solubility limitations in biological assays for hydrophobic triazinone derivatives?
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity.
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzylidene ring while maintaining bioactivity .
Q. How to resolve discrepancies between theoretical predictions and experimental spectral data?
- Error sources : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (6-31G* vs. def2-TZVP) to better match experimental NMR chemical shifts.
- Experimental validation : Repeat spectral measurements under controlled conditions (e.g., solvent, temperature) to rule out environmental artifacts .
Data Analysis & Experimental Design
Q. What in vitro models are suitable for evaluating anti-bacterial mechanisms?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and acid-fast bacteria (e.g., Mycobacterium smegmatis) using microbroth dilution .
- Time-kill kinetics : Assess bactericidal activity over 24 hours. Combine with reactive oxygen species (ROS) detection to probe oxidative stress mechanisms.
Q. How does substituent variation on the benzylidene group affect reaction kinetics and stability?
- Electron-withdrawing groups (e.g., nitro) accelerate Schiff base formation but reduce product stability due to increased hydrolysis susceptibility. Electron-donating groups (e.g., ethoxy) slow condensation but enhance stability .
- Steric effects : Bulky substituents (e.g., tert-butyl) require longer reaction times but improve crystallinity for X-ray analysis .
Key Methodological Considerations
- Synthetic reproducibility : Pre-dry solvents (ethanol over molecular sieves) to prevent side reactions. Use fresh thiocarbohydrazide to avoid decomposition.
- Crystallization optimization : Screen solvent mixtures (ethanol/water, DMSO/ether) to obtain high-purity single crystals for diffraction studies .
- Bioassay design : Include positive controls (e.g., isoniazid for anti-tubercular assays) and validate results across multiple bacterial strains to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
